Superior Acute Bronchodilator Efficacy: Tersigat 200 μg vs. Theophylline 240 mg in Adult Asthma
In a direct head-to-head comparative study of 27 adult asthma patients, Tersigat (oxitropium bromide pressurized aerosol, 200 μg via two puffs) produced a 33% mean increase in FEV1, which was significantly greater than the 20.9% mean increase achieved by intramuscular theophylline at 240 mg in the same patient cohort [1]. This represents a 58% relative improvement in bronchodilator response favoring Tersigat over theophylline at these clinically employed doses.
| Evidence Dimension | Mean percent increase in forced expiratory volume in 1 second (FEV1) |
|---|---|
| Target Compound Data | 33% mean FEV1 increase (Tersigat 200 μg inhaled, n = 27) |
| Comparator Or Baseline | 20.9% mean FEV1 increase (theophylline 240 mg intramuscular, n = 27) |
| Quantified Difference | +12.1 percentage points absolute; 58% relative superiority over theophylline |
| Conditions | Adult patients with asthma; Tersigat administered as pressurized aerosol (2 puffs × 100 μg); theophylline given as single IM injection 240 mg; same 27 patients received both treatments |
Why This Matters
For scientific protocols comparing bronchodilator efficacy, Tersigat provides a substantially larger acute FEV1 signal than theophylline at standard doses, increasing statistical power and reducing sample size requirements in crossover study designs.
- [1] Gayrard P, Orehek J, Charpin J. [Bronchodilator effects of an atropinic compound: oxitropium pressurized aerosol. Comparison with theophylline in asthma]. Rev Pneumol Clin. 1984;40(3):159-163. PMID: 6545469. View Source
